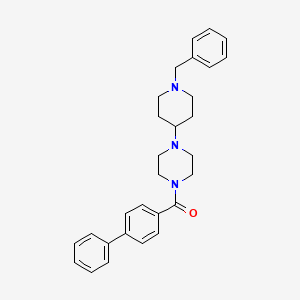![molecular formula C20H23NO4S B5170773 phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)
phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as DIDS, is a sulfonamide compound widely used in scientific research. DIDS is a potent inhibitor of anion transporters, which play critical roles in many physiological processes.
Wirkmechanismus
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is a potent inhibitor of anion transporters. It works by binding to the transporter and blocking the movement of negatively charged ions across the membrane. This inhibition can lead to a variety of physiological effects, depending on the specific transporter being targeted.
Biochemical and Physiological Effects:
phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, it can inhibit chloride secretion in the kidney and intestine, leading to a decrease in fluid secretion. It can also inhibit bicarbonate secretion in the pancreas, leading to a decrease in pancreatic enzyme secretion. Additionally, phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to inhibit acid-base transporters in the body, leading to a disruption of acid-base balance.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is a useful tool for studying anion transporters in a laboratory setting. Its potency and specificity make it an ideal inhibitor for many types of transporters. However, there are some limitations to its use. For example, phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex physiological systems.
Zukünftige Richtungen
There are many future directions for research on phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate and anion transporters. One area of interest is the development of more specific inhibitors that can target individual transporters. Another area of interest is the study of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Additionally, the development of new techniques for studying anion transporters, such as optogenetics and CRISPR-Cas9 gene editing, may provide new insights into their function.
Synthesemethoden
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized by reacting piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenyl chloroformate to yield phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate. The synthesis of phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate is widely used in scientific research as a tool to study anion transporters. Anion transporters are integral membrane proteins that transport negatively charged ions across cell membranes. These transporters play critical roles in many physiological processes, including chloride secretion in the kidney and intestine, bicarbonate secretion in the pancreas, and acid-base regulation in the body.
Eigenschaften
IUPAC Name |
phenyl 1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-15-8-9-16(2)19(14-15)26(23,24)21-12-10-17(11-13-21)20(22)25-18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDHCLRGPITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5170714.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)
